7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound featuring a quinoline core substituted with a thiophene ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the thiophene and trifluoromethylphenyl groups through various substitution reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced quinoline compounds.
Scientific Research Applications
7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT):
2-Phenylpyridine: Another aromatic compound used in the development of organic electronic materials.
Uniqueness
7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of a quinoline core with thiophene and trifluoromethylphenyl substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H20F3NO2S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
7,7-dimethyl-4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C22H20F3NO2S/c1-21(2)11-16-20(17(27)12-21)15(18-7-4-8-29-18)10-19(28)26(16)14-6-3-5-13(9-14)22(23,24)25/h3-9,15H,10-12H2,1-2H3 |
InChI Key |
FDGPNWLFWZWBGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
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